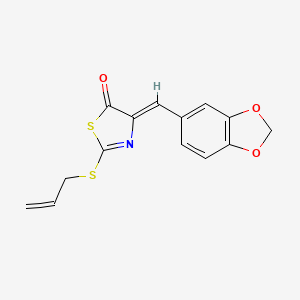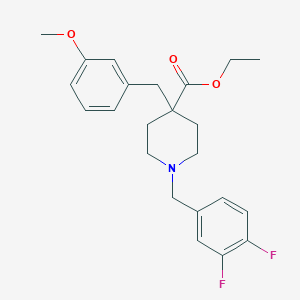![molecular formula C15H14N2O6S B4961934 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is an inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
作用機序
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid inhibits chloride channels by binding to a specific site on the channel protein. This binding changes the conformation of the channel, preventing chloride ions from passing through. The exact mechanism of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid's binding to chloride channels is still under investigation, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In neuronal cells, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit the release of neurotransmitters such as glutamate and GABA. In cardiac muscle cells, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit the contraction of the heart muscle. In epithelial cells, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit fluid secretion.
実験室実験の利点と制限
One advantage of using 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid in lab experiments is its specificity for chloride channels. This allows researchers to selectively study the role of chloride channels in various physiological processes. However, one limitation of using 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is its potential to affect other ion channels or transporters. Additionally, the use of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid may not accurately reflect the physiological role of chloride channels, as it is an artificial inhibitor.
将来の方向性
There are several future directions for research involving 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid. One area of interest is the development of more specific inhibitors of chloride channels. Another area of interest is the use of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid in the treatment of diseases such as cystic fibrosis, which is caused by a defect in chloride channel function. Finally, the role of chloride channels in cancer cell proliferation and migration is an area of active investigation, and 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid may be a useful tool for studying this process.
Conclusion
In conclusion, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. The unique properties of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid make it a valuable tool for studying a variety of physiological processes and may have potential therapeutic applications in the future.
合成法
The synthesis of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The yield of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is typically around 50-60%.
科学的研究の応用
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been widely used in scientific research due to its ability to inhibit chloride channels. Chloride channels play a critical role in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. By inhibiting chloride channels, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be used to study these processes and their underlying mechanisms.
特性
IUPAC Name |
3-[(3-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)10-14(11-5-2-1-3-6-11)16-24(22,23)13-8-4-7-12(9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBROMODXPTBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)


![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4961955.png)

![[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate](/img/structure/B4961966.png)